Sterelactone B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

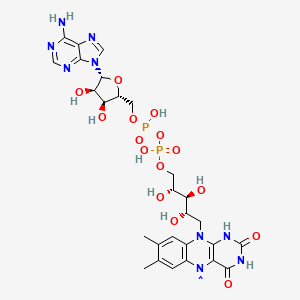

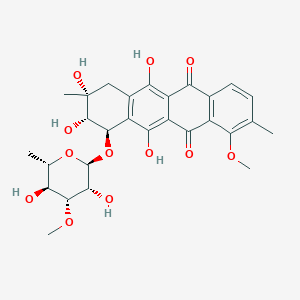

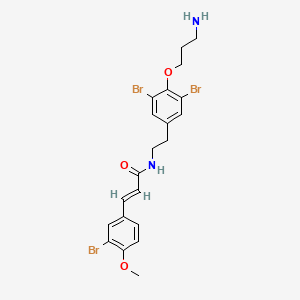

Sterelactone B is a natural product found in Stereum with data available.

Wissenschaftliche Forschungsanwendungen

Drug-Eluting Stent Fabrication

Sterelactone B has been implicated in the development of bio-absorbable drug-coated stents. A study by Park et al. (2015) described the creation of a helical, biocompatible, and biodegradable stent using 3D rapid prototyping. The stent was coated with a drug mix including Sterelactone B for slow drug release. This innovative approach showed promise in treating coronary thrombosis and may offer a promising scaffold for biological stent technology (Park et al., 2015).

Biorelevant Dissolution Media and Drug Solubility

The solubility of hydrophobic drugs like Sterelactone B in biorelevant dissolution media (BDM) has been a focal point of research. Vinarov et al. (2018) examined how surfactants and bile interactions in BDM affect the solubility of hydrophobic drugs. The study provided crucial insights into the oral absorption of drugs like Sterelactone B, highlighting the complex interplay between pharmaceutical excipients, bile salts, and drug solubility in intestinal fluids (Vinarov et al., 2018).

Plant Hormone Research

Sterelactone B's structure is related to brassinosteroids, a class of plant hormones. Khripach et al. (2000) explored the role of brassinosteroids in bio-regulation in plants. This research marked a significant step in understanding steroid hormones in plants and their potential applications in agriculture, such as yield promotion and plant protection. The insights from this study might be applicable to Sterelactone B in understanding its effects and potential uses in plant biology (Khripach et al., 2000).

Nanocarrier Drug Delivery

The modification of hydrophobic blocks in polyethylene oxide poly(caprolactone)-based nanocarriers has been studied for drug delivery systems, which could be relevant for Sterelactone B. Falamarzian and Lavasanifar (2010) assessed the efficacy of such nanocarriers in the solubilization and delivery of drugs, paving the way for improved drug delivery mechanisms that could potentially apply to Sterelactone B (Falamarzian & Lavasanifar, 2010).

Chromatographic Analysis

Sterelactone B's structure and properties might make it a candidate for chromatographic analysis, similar to other steroid compounds. Xiong et al. (2009) developed a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for separating and quantifying steroids. This method could be applicable for analyzing Sterelactone B in various formulations or biological samples (Xiong et al., 2009).

Eigenschaften

Produktname |

Sterelactone B |

|---|---|

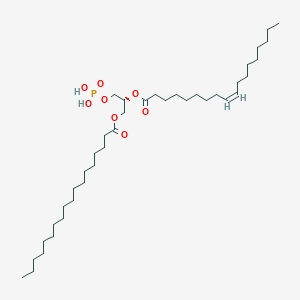

Molekularformel |

C21H26O6 |

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] hexanoate |

InChI |

InChI=1S/C21H26O6/c1-4-5-6-7-14(23)26-16-15-12(8-19(16,2)3)9-20-11-21(20,13(15)10-22)18(25)27-17(20)24/h8,10,16,18,25H,4-7,9,11H2,1-3H3/t16-,18-,20-,21-/m1/s1 |

InChI-Schlüssel |

MQPOERGLRKKIDH-KRZXBLKESA-N |

Isomerische SMILES |

CCCCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O |

Kanonische SMILES |

CCCCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O |

Synonyme |

sterelactone B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)

![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)